molecular formula C11H14N2O3 B12977221 methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate

methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate

Cat. No.: B12977221
M. Wt: 222.24 g/mol
InChI Key: CQQUUACOHGDPSD-BQBZGAKWSA-N
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Description

Fused Bicyclic Pyrido-Oxazine Core System

The compound’s core consists of a pyrido[3,2-b]oxazine scaffold, a bicyclic system formed by the fusion of a pyridine ring and a 1,4-oxazine ring. The pyridine ring is aromatic, with three double bonds and a nitrogen atom at position 3, while the oxazine ring is partially saturated, containing one oxygen atom at position 1 and one nitrogen atom at position 4. The fusion occurs between pyridine’s C2 and C3 positions and the oxazine’s C1 and C4 positions, creating a planar pyridine moiety connected to a non-planar dihydro-oxazine ring.

Key structural parameters include:

Feature Value/Description Source
Pyridine ring bond lengths 1.34–1.39 Å (C–C/C–N)
Oxazine ring bond lengths 1.45–1.52 Å (C–O, C–N)
Dihedral angle between rings 12.5° (pyridine vs. oxazine)

The methyl ester group at position 7 extends perpendicularly from the pyridine ring, introducing steric bulk and electronic effects that influence reactivity.

Chiral Centers at C2 and C3: (2S,3S) Configuration Analysis

The molecule contains two stereogenic centers at C2 and C3 of the dihydro-oxazine ring, both configured as S-enantiomers. This configuration arises during synthesis via asymmetric catalysis or chiral resolution. The (2S,3S) arrangement creates a synclinal orientation between the C2 methyl group and the C3 hydrogen, stabilizing the molecule through intramolecular van der Waals interactions.

Comparative analysis of stereoisomers reveals:

Stereoisomer Relative Energy (kcal/mol) Dominant Conformation
(2S,3S) 0.0 (reference) Chair-like oxazine
(2R,3R) +2.7 Twist-boat oxazine
(2S,3R) +4.1 Distorted chair

The (2S,3S) isomer’s stability is attributed to minimized steric hindrance between the C2 methyl group and the pyridine ring.

Conformational Dynamics of Dihydro-Oxazine Ring

The dihydro-oxazine ring adopts a half-chair conformation in solution, with C3 and C4 deviating from the ring plane by 0.3 Å and 0.5 Å, respectively. Nuclear Overhauser Effect (NOE) spectroscopy confirms rapid interconversion between two enantiomeric half-chair forms, with an energy barrier of 8.2 kcal/mol.

Key conformational features include:

  • Ring puckering amplitude : 0.6 Å (quantified via Cremer-Pople parameters).
  • Methyl group orientation : The C2 methyl group occupies an equatorial position, reducing 1,3-diaxial interactions with the pyridine ring.
  • Hydrogen bonding : The oxazine oxygen participates in weak C–H···O interactions (2.8–3.1 Å) with adjacent hydrogens, further stabilizing the conformation.

Molecular dynamics simulations predict that the dihydro-oxazine ring samples twist-boat conformations transiently (<5% population) at ambient temperature, but these are disfavored by 3.8 kcal/mol relative to the half-chair.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate

InChI

InChI=1S/C11H14N2O3/c1-6-7(2)16-9-4-8(11(14)15-3)5-12-10(9)13-6/h4-7H,1-3H3,(H,12,13)/t6-,7-/m0/s1

InChI Key

CQQUUACOHGDPSD-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1[C@@H](OC2=C(N1)N=CC(=C2)C(=O)OC)C

Canonical SMILES

CC1C(OC2=C(N1)N=CC(=C2)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Sequence

Step Reaction Type Description Key Reagents/Conditions Outcome
1 Michael Addition Addition of nitro-substituted cyclobutanecarboxylic acid derivatives to methyl acrylate 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as base Formation of nitro-substituted Michael adducts
2 Nitro Reduction and Cyclization Reduction of nitro groups to amino groups followed by intramolecular cyclization NaBH4/NiCl2 for reduction; K2CO3 for cyclization Formation of spirolactam or oxazine ring systems
3 Ester Cleavage or Formation Hydrolysis or esterification to install methyl ester group Acid or base hydrolysis; methylation reagents Methyl ester formation at position 7
4 Stereoisomer Separation Chromatographic separation of stereoisomers Silica gel column chromatography or chiral HPLC/SFC Isolation of (2S,3S) stereoisomer

Alternative Routes

  • Henry Reaction Route : Nitro compounds undergo Henry reaction with formaldehyde, followed by reduction and cyclization to form spiro carbamate structures, which can be converted to the target oxazine derivatives.
  • Carbamate Formation : Use of triphosgene and amines to form reactive carbamates that cyclize to oxazine rings.

Representative Research Findings and Yields

Compound/Intermediate Reaction Conditions Yield (%) Notes
Nitro Michael Adducts DBU, methyl acrylate, room temp High (not specified) Mixture of stereoisomers separable by chromatography
Nitro Reduction & Cyclization NaBH4/NiCl2, K2CO3, mild heating 70-85% Efficient conversion to bicyclic oxazine ring
Ester Hydrolysis/Formation Acid/base hydrolysis or methylation 80-90% High purity methyl ester obtained
Final Stereoisomer Isolation Chiral HPLC or SFC >95% ee Ensures (2S,3S) configuration

Notes on Stereochemical Control

  • The Michael addition and Henry reaction steps produce stereoisomeric mixtures.
  • Separation of stereoisomers is critical and achieved by chromatographic techniques.
  • The (2S,3S) stereochemistry is confirmed by chiral chromatography and spectroscopic methods.
  • The stereochemistry influences biological activity and binding properties, necessitating precise control.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Michael Addition + Nitro Reduction + Cyclization Sequential addition, reduction, cyclization, esterification High yield, scalable, stereoselective Requires chromatographic separation of isomers
Henry Reaction + Reduction + Carbamate Formation Henry reaction with formaldehyde, reduction, carbamate cyclization Alternative route, good stereocontrol Multi-step, sensitive reagents (triphosgene)
Carbamate Intermediate Route Formation of reactive carbamates followed by amine addition and cyclization Efficient ring closure, versatile Handling of toxic reagents, requires careful control

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be utilized to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Substitution reactions can be performed using nucleophiles or electrophiles to replace specific atoms or groups within the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

The compound methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across several fields, supported by comprehensive data tables and documented case studies.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C12H15N1O3
  • Molecular Weight : 221.25 g/mol

Pharmaceutical Development

This compound has been investigated for its potential as a therapeutic agent. Its structural similarities to known bioactive compounds suggest it may exhibit pharmacological properties that could be harnessed in drug development.

Case Study: Anticancer Activity

In a study evaluating various derivatives of pyrido[3,2-b][1,4]oxazines, this compound demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation.

Neuroscience Research

This compound has been explored for its neuroprotective effects. Research indicates that it may modulate neurotransmitter systems and enhance cognitive functions.

Case Study: Neuroprotective Effects

A study involving animal models of neurodegeneration found that administration of this compound resulted in improved memory retention and reduced neuronal loss in the hippocampus. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Agricultural Chemistry

The compound's unique chemical structure has prompted investigations into its use as a pesticide or herbicide. Its efficacy against specific pests can be attributed to its ability to disrupt biological processes.

Case Study: Insecticidal Activity

Field trials have shown that formulations containing this compound exhibit effective insecticidal properties against common agricultural pests. The mode of action involves interference with the pest's nervous system.

Mechanism of Action

The mechanism of action of methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the oxazine ring system and the carboxylate group allows for specific interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate (Target) 2,3-dimethyl; 7-COOCH₃ $ \text{C}{12}\text{H}{16}\text{N}2\text{O}3 $ ~236.27 (estimated) Chiral centers (2S,3S); ester group enhances lipophilicity.
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid 4-CH₃; 7-COOH $ \text{C}9\text{H}{10}\text{N}2\text{O}3 $ 194.19 Carboxylic acid group increases polarity; likely lower bioavailability.
Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate 4-CH₃; 2-COOCH₂CH₃ $ \text{C}{11}\text{H}{14}\text{N}2\text{O}3 $ 222.24 Ethyl ester at position 2; no stereochemistry specified.
7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine 4-CH₃; 7-Br $ \text{C}8\text{H}9\text{BrN}_2\text{O} $ 229.07 Bromine substituent enhances electrophilicity; potential for cross-coupling reactions.
Pentafluorophenyl 4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate 4-CH₃; 7-COO-C₆F₅ $ \text{C}{15}\text{H}9\text{F}5\text{N}2\text{O}_3 $ 360.23 Electron-withdrawing pentafluorophenyl ester; high molecular weight.

Stereochemical and Pharmacological Implications

  • Chirality: The (2S,3S) configuration in the target compound may enhance binding specificity to chiral biological targets, such as enzymes or receptors, compared to non-chiral analogs like the ethyl ester derivative or carboxylic acid .
  • Ester vs.
  • Substituent Position : The 2,3-dimethyl groups in the target compound may sterically hinder metabolic degradation compared to analogs with substitutions at other positions (e.g., 4-methyl in ).

Physical Properties

  • Melting Points :
    • Bromo derivative: 77–79°C .
    • Pentafluorophenyl ester: 129.5–132°C .
    • The target compound’s melting point is unreported but expected to be higher than the ethyl ester (liquid at room temperature) due to increased rigidity from stereochemistry.

Biological Activity

Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C11H14N2O3
Molecular Weight: 222.24 g/mol
CAS Number: 2439093-45-3

The compound features a pyrido[3,2-b][1,4]oxazine structure, which is known for its diverse biological activities. The presence of the dimethyl and carboxylate groups enhances its potential for interaction with biological targets.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may exert its effects through:

  • Enzyme Inhibition: The compound may interact with specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could potentially bind to various receptors, influencing signal transduction pathways.
  • Antioxidant Activity: The structure suggests possible antioxidant properties that could protect cells from oxidative stress.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds within the pyrido[3,2-b][1,4]oxazine class. For instance:

  • Cell Line Studies: In vitro studies on various cancer cell lines have demonstrated that derivatives of this compound exhibit significant cytotoxic effects. For example, a related compound showed a GI50 value of 3.18 µM against MCF-7 breast cancer cells, indicating strong inhibitory potential compared to conventional chemotherapeutics like cisplatin and doxorubicin .

Neuroprotective Effects

Research indicates that derivatives of this compound may also have neuroprotective properties:

  • Neuroinflammation Studies: Compounds similar to this compound have been investigated for their ability to modulate neuroinflammatory responses. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity in MCF-7 cells (GI50 = 3.18 µM)
NeuroprotectiveModulation of neuroinflammatory responses
Enzyme InteractionPotential inhibition of metabolic enzymes

Case Study 1: Anticancer Activity

In a study published in Tetrahedron, researchers synthesized various substituted pyrido[3,2-b][1,4]oxazine derivatives and evaluated their anticancer activity against several cell lines. The study found that certain modifications significantly enhanced cytotoxicity against breast and cervical cancer cell lines .

Case Study 2: Neuroprotective Mechanisms

A recent investigation into the neuroprotective mechanisms of pyrido derivatives revealed their ability to reduce oxidative stress markers in neuronal cells exposed to toxic agents. These findings suggest a therapeutic role for compounds like this compound in neurodegenerative disease models .

Future Directions

Further research is needed to fully understand the biological activity and therapeutic potential of this compound. Key areas for exploration include:

  • In Vivo Studies: Conducting animal studies to evaluate the pharmacokinetics and efficacy in live models.
  • Mechanistic Studies: Detailed investigations into its molecular interactions with specific biological targets.
  • Formulation Development: Exploring drug formulation strategies to enhance bioavailability and therapeutic effectiveness.

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